

Technical Guide: Aqueous Solubility of 6-Hydroxy-2,4,5-triaminopyrimidine Sulfate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	6-Hydroxy-2,4,5-triaminopyrimidine sulfate
Cat. No.:	B140154

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxy-2,4,5-triaminopyrimidine sulfate is a pyrimidine derivative of significant interest in pharmaceutical and biochemical research.^{[1][2]} Its structural similarity to guanine enables it to interact with biological systems, notably as a ligand for riboswitches, making it a valuable tool in studying gene regulation and for the development of novel therapeutic agents.^[3] This technical guide provides an in-depth analysis of the aqueous solubility of **6-Hydroxy-2,4,5-triaminopyrimidine sulfate**, presenting quantitative data, detailed experimental protocols for solubility determination, and a visualization of its mechanism of action.

Physicochemical Properties

A summary of the key physicochemical properties of **6-Hydroxy-2,4,5-triaminopyrimidine sulfate** is presented below.

Property	Value	Reference
Molecular Formula	$C_4H_7N_5O \cdot H_2SO_4$	[2]
Molecular Weight	239.21 g/mol	[4]
Appearance	Yellow-beige crystalline powder	[4] [5]
Melting Point	$\geq 300 \text{ } ^\circ\text{C}$	[4] [5]
Solubility in DMSO	Soluble	[4] [6]

Aqueous Solubility Data

The aqueous solubility of **6-Hydroxy-2,4,5-triaminopyrimidine sulfate** has been reported with some variation in qualitative descriptions. While some sources describe it as having "very low solubility in H_2O ," others state that the sulfate salt form enhances its water solubility.[\[2\]](#)[\[4\]](#) A quantitative value for its solubility in water has been determined and is presented in the table below.

Parameter	Value	Conditions	Reference
Water Solubility	2 g/L	20 $^\circ\text{C}$	[7]
pH of 2 g/L solution	2 - 3	20 $^\circ\text{C}$	[7]

Experimental Protocol for Solubility Determination (Shake-Flask Method)

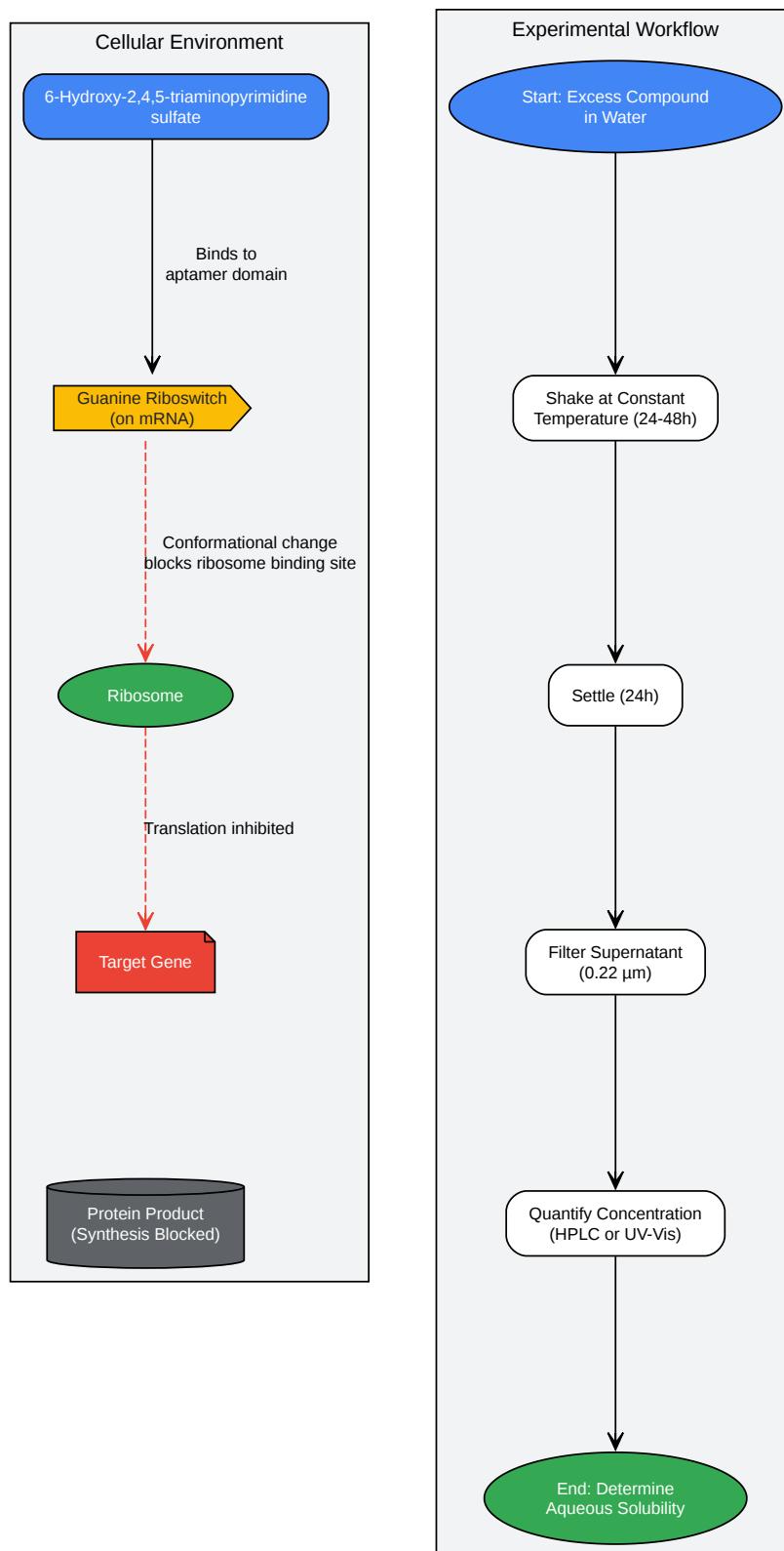
The following is a detailed methodology for determining the aqueous solubility of **6-Hydroxy-2,4,5-triaminopyrimidine sulfate**, adapted from standard shake-flask protocols for pyrimidine derivatives.

4.1. Materials

- **6-Hydroxy-2,4,5-triaminopyrimidine sulfate**

- Deionized water
- Analytical balance
- 20 mL screw-cap glass vials
- Constant temperature shaker bath
- 0.22 μm syringe filters
- High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes

4.2. Procedure


- Preparation of Supersaturated Solution: Accurately weigh an excess amount of **6-Hydroxy-2,4,5-triaminopyrimidine sulfate** (e.g., 50 mg) and add it to a glass vial containing a known volume of deionized water (e.g., 10 mL).
- Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to 20 °C (or the desired temperature). Shake the vials at a constant rate (e.g., 150 rpm) for 24-48 hours to ensure equilibrium is reached.
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the undissolved solid to settle.
- Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette, avoiding any solid material. Immediately filter the aliquot through a 0.22 μm syringe filter into a clean vial.
- Quantification:
 - HPLC Method: Dilute the filtered solution with a suitable mobile phase to a concentration within the calibrated range of the HPLC method. Analyze the sample and determine the concentration based on a pre-established calibration curve.

- UV-Vis Spectrophotometry: Dilute the filtered solution with deionized water to fall within the linear range of the spectrophotometer. Measure the absorbance at the wavelength of maximum absorbance (λ_{max}) for the compound and calculate the concentration using a standard calibration curve.
- Data Analysis: Calculate the solubility in g/L from the determined concentration of the saturated solution.

Visualization of Biological Interaction

6-Hydroxy-2,4,5-triaminopyrimidine, due to its structural similarity to purines, can act as a ligand for guanine riboswitches.^[3] Riboswitches are regulatory segments of messenger RNA that can bind to small molecules and alter gene expression.^[8] The binding of 6-Hydroxy-2,4,5-triaminopyrimidine to a guanine riboswitch can lead to a conformational change in the RNA, subsequently inhibiting the translation of the downstream gene.

Below is a diagram illustrating the proposed mechanism of action.

[Click to download full resolution via product page](#)

Proposed mechanism of action and experimental workflow.

Conclusion

This technical guide provides essential information on the aqueous solubility of **6-Hydroxy-2,4,5-triaminopyrimidine sulfate** for researchers and professionals in drug development. The provided quantitative data and detailed experimental protocol will aid in the design and execution of experiments involving this compound. The visualization of its interaction with a guanine riboswitch offers a conceptual framework for understanding its biological activity and potential as a modulator of gene expression. Further research into the solubility under varying pH and temperature conditions would provide a more comprehensive understanding of its behavior in aqueous solutions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN102399194A - Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate - Google Patents [patents.google.com]
- 2. Buy 6-Hydroxy-2,4,5-triaminopyrimidine sulfate | 35011-47-3 [smolecule.com]
- 3. A Riboswitch-Driven Era of New Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,4,5-Triamino-6-hydroxypyrimidine sulfate | 35011-47-3 [chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. 2,4,5-Triamino-6-hydroxypyrimidine sulfate, 94% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 7. 2,4,5-Triamino-6-hydroxypyrimidine sulfate CAS 39267-74-8 | 814764 [merckmillipore.com]
- 8. grokipedia.com [grokipedia.com]
- To cite this document: BenchChem. [Technical Guide: Aqueous Solubility of 6-Hydroxy-2,4,5-triaminopyrimidine Sulfate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b140154#6-hydroxy-2-4-5-triaminopyrimidine-sulfate-solubility-in-water>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com